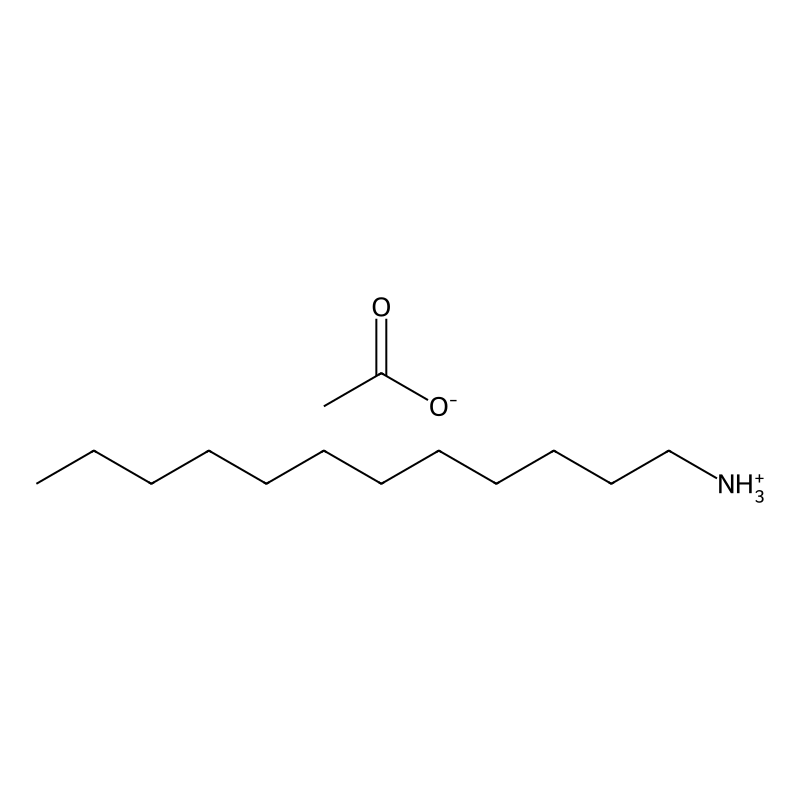Dodecylamine acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Dodecylamine acetate is an organic compound with the chemical formula C₁₄H₃₁NO₂. It is a derivative of dodecylamine, a primary aliphatic amine, and is characterized by the presence of an acetate group. This compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and conditions. Dodecylamine acetate is primarily utilized in various industrial applications, particularly as a surfactant and emulsifying agent due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances .
- Drug delivery: Due to its ability to interact with both water and lipids, dodecylamine acetate could be explored as a carrier molecule for drug delivery systems [].
- Gene transfection: The interaction with cell membranes could be useful in facilitating the delivery of genetic material into cells for research purposes [].
- Acid-Base Reactions: Dodecylamine acetate can act as a weak base, reacting with strong acids to form corresponding ammonium salts.
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
- Hydrolysis: In the presence of water and acid or base, dodecylamine acetate can hydrolyze to regenerate dodecylamine and acetic acid.
These reactions are significant for synthesizing related compounds and modifying the properties of dodecylamine acetate for specific applications .
Dodecylamine acetate exhibits biological activity that can be attributed to its structure as a surfactant. It has been studied for its potential antimicrobial properties, particularly against various bacteria and fungi. The compound's ability to disrupt microbial membranes can make it effective in formulations aimed at controlling microbial growth. Additionally, there is evidence suggesting that dodecylamine acetate may influence cellular processes due to its interactions with lipid bilayers .
The synthesis of dodecylamine acetate typically involves the reaction of dodecylamine with acetic acid. Here are common methods:
- Direct Acetylation:
- Dodecylamine is reacted with acetic acid under controlled conditions (temperature and time) to produce dodecylamine acetate.
- The reaction may require catalysts such as sulfuric acid to enhance the rate of acetylation.
- Alternative Methods:
- Dodecylamine can also be reacted with acetic anhydride or acetyl chloride, leading to similar products through different mechanisms.
- In some cases, the use of solvents like dichloromethane may facilitate better yields.
These methods allow for the production of dodecylamine acetate in varying purities and quantities depending on the desired application .
Dodecylamine acetate has a variety of applications across different fields:
- Surfactants: It is commonly used in detergents and cleaning products due to its surfactant properties.
- Emulsifiers: In food and cosmetic industries, it serves as an emulsifier to stabilize mixtures of oil and water.
- Pharmaceuticals: Its biological activity makes it useful in pharmaceutical formulations aimed at enhancing drug delivery systems.
- Industrial Processes: Employed in processes requiring wetting agents or dispersants.
These applications leverage its unique chemical properties, making it valuable in both consumer products and industrial processes .
Research into the interactions of dodecylamine acetate reveals its potential effects on biological systems. Studies have shown that it can alter membrane permeability in microbial cells, leading to increased susceptibility to antimicrobial agents. Additionally, its interactions with proteins and lipids suggest potential uses in drug formulation where enhanced bioavailability is desired. Investigations into its cytotoxicity indicate that while it has antimicrobial effects, care must be taken regarding concentrations used in formulations .
Dodecylamine acetate shares similarities with several other compounds due to its amine structure and surfactant properties. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Properties |
|---|---|---|
| Hexadecylamine acetate | C₁₈H₃₉NO₂ | Higher hydrophobicity; used in similar applications |
| Octadecylamine acetate | C₂₀H₄₃NO₂ | Increased chain length; more effective surfactant |
| Dodecylguanidine acetate | C₁₄H₃₃N₃O₂ | More basic; used in antimicrobial applications |
Uniqueness: Dodecylamine acetate stands out due to its balance between hydrophobicity and hydrophilicity, making it versatile for both industrial and biological applications. Its moderate chain length allows for effective interaction with various substrates while maintaining a degree of solubility in aqueous environments .
Physical Description
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 31 of 32 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website
MeSH Pharmacological Classification
Other CAS
General Manufacturing Information
1-Dodecanamine, acetate (1:1): ACTIVE








